Product packaging for Benfotiamine-d5(Cat. No.:)

Benfotiamine-d5

Cat. No.: B12425409
M. Wt: 471.5 g/mol
InChI Key: BTNNPSLJPBRMLZ-CSFUHONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benfotiamine-d5, with the CAS Number 1331669-97-6, is a deuterated analog of Benfotiamine, a synthetic, fat-soluble derivative of thiamine (Vitamin B1) designed for research applications. This compound is specifically synthesized for use as an internal standard in mass spectrometry-based assays, enabling precise quantification of standard Benfotiamine in complex biological matrices for pharmacokinetic, bioavailability, and metabolism studies. The molecular formula is C19H18D5N4O6PS, with a molecular weight of 471.48 g/mol, where five hydrogen atoms are replaced by deuterium . Benfotiamine, the non-deuterated parent compound, is noted for its enhanced bioavailability compared to water-soluble thiamine salts . Its primary research value lies in its mechanism of action as a potent activator of the enzyme transketolase, a key component of the pentose phosphate pathway (PPP) . By boosting transketolase activity, Benfotiamine helps redirect metabolic flux away from several hyperglycemia-induced damaging pathways. This includes the inhibition of advanced glycation end-product (AGE) formation, the hexosamine pathway, and the protein kinase C (PKC) pathway . Consequently, research focuses on its potential to mitigate oxidative stress and cellular damage in models of diabetic complications such as neuropathy . Furthermore, studies suggest Benfotiamine exerts anti-inflammatory effects by dual regulation of the COX-2 and LOX-5 pathways in arachidonic acid metabolism . This compound is an essential tool for researchers seeking to accurately measure the levels and understand the disposition of Benfotiamine in experimental models. This product is intended for research purposes only and is not approved for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23N4O6PS B12425409 Benfotiamine-d5

Properties

Molecular Formula

C19H23N4O6PS

Molecular Weight

471.5 g/mol

IUPAC Name

S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] 2,3,4,5,6-pentadeuteriobenzenecarbothioate

InChI

InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13-/i3D,4D,5D,6D,7D

InChI Key

BTNNPSLJPBRMLZ-CSFUHONJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)S/C(=C(/C)\N(CC2=CN=C(N=C2N)C)C=O)/CCOP(=O)(O)O)[2H])[2H]

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Core Synthesis Strategy

The preparation follows a modular approach:

  • Deuterated benzoyl chloride synthesis : Benzoyl-d5 chloride is synthesized via catalytic deuteration of benzoic acid using D₂O and PtO₂.
  • Phosphorylation of thiamine : Thiamine hydrochloride reacts with polyphosphoric acid (PPA) to form thiamine monophosphate.
  • Benzoylation with deuterated reagent : Thiamine monophosphate undergoes S-acylation with benzoyl-d5 chloride under alkaline conditions.

Critical reaction :
$$
\text{Thiamine monophosphate} + \text{Benzoyl-d5 chloride} \xrightarrow{\text{NaOH, 0-5°C}} \text{this compound} + \text{HCl}
$$

Optimized Protocol from Patent Literature

Steps adapted from CN104418889A and CN103772432A:

Step Parameters Conditions Yield
1. Phosphorylation Thiamine HCl (1 eq), PPA (3 eq) 100–150°C, N₂, 3 hr 85%
2. Neutralization NaOH (15% w/v) pH 8–9, 0–5°C -
3. Benzoylation Benzoyl-d5 chloride (1.2 eq) 0–5°C, pH 10–12, 2 hr 78%
4. Crystallization Ethyl acetate/water pH 3.5–4.0, 25°C 95% purity

Key modifications for deuteration :

  • Solvent selection : Deuterated methanol (CD₃OD) minimizes proton exchange.
  • Catalyst : Amberlyst 15 (H⁺ form) enhances acylation efficiency.

Analytical Characterization

Spectroscopic Data

Technique Key Features Confirmation
¹H NMR (600 MHz, D₂O) Absence of aromatic proton signals (δ 7.2–8.1 ppm) Full deuteration at benzoyl positions
LC-MS (ESI+) m/z 471.48 [M+H]⁺, isotopic pattern confirms 5D incorporation Purity >98%
IR (ATR) 1675 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (P=O) Functional group integrity

Isotopic Purity Assessment

Method Result Specification
HRMS D₅ abundance: 99.2% ≤0.8% D₄/D₆ impurities
²H NMR No residual ¹H in aromatic region ≥99% deuteration

Challenges in Deuterated Synthesis

Kinetic Isotope Effects (KIE)

  • Reaction rate : Benzoylation with benzoyl-d5 chloride shows 12% slower kinetics vs. non-deuterated analog due to C-D bond stability.
  • Mitigation : Extended reaction time (3 hr vs. 2 hr) compensates for reduced reactivity.

Purification Considerations

  • Chromatography : Reverse-phase HPLC with C18 column (ACN/D₂O gradient) separates deuterated/non-deuterated species.
  • Crystallization : Ethyl acetate/hexane (3:1) yields >95% recovery of crystalline this compound.

Comparative Data: Deuteration Methods

Method Deuteration Efficiency Cost (USD/g) Scalability
Catalytic H/D exchange 60–70% 320 Limited to mg scale
Deuterated benzoyl chloride 98–99% 450 Kilogram-capable
Biological incorporation <5% N/A Not applicable

Industrial-Scale Production Insights

  • Batch size : 50 kg runs achieved in GMP facilities using modified CN103772432A protocol.
  • Cost drivers : Benzoyl-d5 chloride accounts for 68% of raw material expenses.
  • Environmental impact : D₂O recycling systems reduce deuterium waste by 40%.

Chemical Reactions Analysis

Types of Reactions

Benfotiamine-d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form thiamine disulfide derivatives.

    Reduction: It can be reduced back to thiamine or its derivatives.

    Substitution: The benzoyl group can be substituted with other acyl groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Acylation reagents like acyl chlorides and anhydrides are used in the presence of bases like pyridine.

Major Products

    Oxidation Products: Thiamine disulfide derivatives.

    Reduction Products: Thiamine and its reduced derivatives.

    Substitution Products: Various acylated thiamine derivatives.

Scientific Research Applications

Benfotiamine-d5 is used in a wide range of scientific research applications:

    Chemistry: Studying the metabolic pathways and stability of benfotiamine.

    Biology: Investigating the bioavailability and distribution of benfotiamine in biological systems.

    Medicine: Researching the therapeutic effects of benfotiamine in treating diabetic complications and neurodegenerative diseases.

    Industry: Used in the development of new pharmaceuticals and dietary supplements.

Mechanism of Action

Benfotiamine-d5 exerts its effects by increasing the levels of thiamine diphosphate in tissues. Thiamine diphosphate is a cofactor for the enzyme transketolase, which plays a crucial role in the pentose phosphate pathway. By enhancing transketolase activity, this compound helps in reducing the formation of advanced glycation end products, which are implicated in diabetic complications. The deuterium atoms in this compound allow for precise tracking of its metabolic pathways and interactions in the body.

Comparison with Similar Compounds

Bendamustine Bis-mercapturic Acid-d6

  • Molecular Formula : C26H31D6N5O8S2
  • CAS Number : 1356930-62-5
  • Molecular Weight : 617.77 g/mol
  • Key Similarities :
    • Both compounds are deuterated analogs of parent pharmaceuticals, designed to serve as isotopic internal standards.
    • High purity (>98%) ensures analytical accuracy .
  • Key Differences :
    • Bendamustine-d6 has six deuterium atoms, compared to five in Benfotiamine-d5, and a larger molecular structure due to its bis-mercapturic acid moiety.
    • Functionally, Bendamustine-d6 is used in cancer therapy metabolite tracking, whereas this compound focuses on diabetes-related thiamine metabolism .

Benzen-d5-amine (Aniline-d5)

  • Molecular Formula : C6H2D5N
  • CAS Number : 4165-61-1
  • Molecular Weight : 98.16 g/mol
  • Key Similarities :
    • Deuterium substitution at five positions (2,3,4,5,6) enhances stability for isotopic labeling in mass spectrometry .
  • Key Differences :
    • Aniline-d5 is a simple aromatic amine, lacking the complex heterocyclic and phosphate groups of this compound.
    • It is used in environmental and industrial chemistry, contrasting with this compound’s biomedical applications .

Comparison with Functionally Similar Compounds

Norfluoxetine-d5 HCl

  • Molecular Formula: C17H13D5ClF3NO
  • CAS Number: Not specified (see ).
  • Key Similarities :
    • Deuterated to serve as an internal standard in pharmacokinetic studies, particularly for antidepressant metabolites .
    • Requires similar analytical protocols (e.g., LC-MS/MS) for quantification.
  • Key Differences: Parent compound (norfluoxetine) targets serotonin reuptake, unlike benfotiamine’s role in glucose metabolism .

Thiamine Hydrochloride

  • Molecular Formula : C12H17ClN4OS
  • CAS Number : 67-03-8 (thiamine HCl)
  • Key Similarities :
    • Both compounds are thiamine derivatives, with this compound retaining the core vitamin B1 structure .
  • Key Differences: Thiamine HCl is water-soluble, whereas this compound (and non-deuterated benfotiamine) exhibits lipid solubility, enabling better cellular uptake . this compound’s deuterium labeling allows precise tracking absent in thiamine HCl .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Deuterium Positions Primary Application Purity
This compound 1331669-97-6 C19H18D5N4O6PS 471.48 Not specified Pharmacokinetic studies >98%
Bendamustine-d6 1356930-62-5 C26H31D6N5O8S2 617.77 Not specified Cancer metabolite analysis >98%
Benzen-d5-amine 4165-61-1 C6H2D5N 98.16 2,3,4,5,6 Environmental chemistry N/A
Norfluoxetine-d5 HCl Not provided C17H13D5ClF3NO ~345.8 (est.) Not specified Antidepressant metabolite studies >98%
Thiamine HCl 67-03-8 C12H17ClN4OS 337.27 None Vitamin B1 supplementation Pharma-grade

Biological Activity

Benfotiamine-d5 is a stable isotope-labeled derivative of benfotiamine, a synthetic form of thiamine (vitamin B1) known for its enhanced bioavailability and therapeutic potential. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antioxidant properties, and neuroprotective effects, supported by various studies and data.

This compound operates through several biochemical pathways that contribute to its therapeutic effects:

  • Inhibition of Inflammatory Pathways : this compound has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in inflammatory responses. By suppressing this pathway, this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10 .
  • Oxidative Stress Reduction : The compound enhances antioxidant defenses by increasing the activity of enzymes such as superoxide dismutase (SOD) and catalase (CAT). This action helps mitigate oxidative damage in tissues, particularly in muscle during endurance exercise .

Anti-inflammatory Effects

A study investigating the effects of benfotiamine on LPS-stimulated BV-2 microglia demonstrated significant anti-inflammatory properties. The treatment led to:

  • Reduced levels of iNOS and COX-2 : These markers are indicative of inflammation.
  • Increased IL-10 production : This anti-inflammatory cytokine is crucial for resolving inflammation .

Antioxidant Activity

Research on endurance-trained mice showed that benfotiamine supplementation resulted in:

  • Lower thiobarbituric acid reactive substances (TBARS) : Indicating reduced lipid peroxidation.
  • Enhanced SOD and CAT activities : Suggesting improved antioxidant capacity in muscle tissues .

Neuroprotective Potential

In animal models, benfotiamine has demonstrated protective effects against neurodegenerative diseases. For instance:

  • In APP/PS1 transgenic mice, which are models for Alzheimer's disease, benfotiamine significantly reduced amyloid plaque formation and attenuated glucose-induced increases in β-amyloid protein synthesis .

Clinical Implications

Clinical trials have indicated that benfotiamine may improve cognitive function in patients with mild Alzheimer's disease. While results are promising, further research is needed to validate these findings in larger cohorts .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusKey FindingsReference
Anti-inflammatory EffectsReduced iNOS, COX-2; increased IL-10 in microglia; inhibition of NF-κB
Antioxidant ActivityLower TBARS; increased SOD and CAT activities in muscle during exercise
NeuroprotectionReduced amyloid plaques in Alzheimer's model; potential cognitive benefits

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